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Compound of Interest

Compound Name: 3,5-Dinitropyridine

Cat. No.: B058125

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
3,5-dinitropyridine and its closely related derivatives. Due to the limited availability of
published experimental data for the parent 3,5-dinitropyridine, this document focuses on the
thoroughly characterized spectroscopic properties of its substituted analogues. The information
presented herein is intended to serve as a valuable resource for researchers engaged in the
synthesis, characterization, and application of nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental *H and 3C NMR data for 3,5-dinitropyridine is not readily available in the
reviewed literature. However, analysis of its derivatives provides significant insight into the
expected spectral characteristics.

'H NMR Data

The H NMR spectrum of 3,5-dinitropyridine is expected to show two signals corresponding to
the protons at the C2/C6 and C4 positions. The strong electron-withdrawing nature of the two
nitro groups will significantly deshield these protons, leading to chemical shifts in the downfield
region of the spectrum. Data from a C2-substituted derivative, 2-[(2-Furylmethyl)thio]-3,5-
dinitropyridine, shows signals at 9.62 ppm and 9.12 ppm, which can be attributed to the
protons on the dinitropyridine ring.[1]
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Table 1: *H NMR Spectroscopic Data for 3,5-Dinitropyridine Derivatives

Compound

Solvent Chemical Shift (8) in ppm

1-Propyl-3,5-dinitropyridinium

8.70 (d, J = 5.6 Hz, 2H), 8.51

CDsCN

triflate[2] (t, J=7.6 Hz, 1H)
2-(Phenylthio)-3,5- 9.34 (d, J =1 Hz, 1H), 9.12 (d,

- - DMSO-ds
dinitropyridine[1] J=1Hz, 1H)
2-(Cyclohexylthio)-3,5- 9.53 (d, J = 2 Hz, 1H), 9.07 (d,

.(.y exy ) o ( ) (
dinitropyridine[1] J=2Hz, 1H)
2-[(2-Furylmethyl)thio]-3,5-

o o DMSO-de 9.62 (s, 1H), 9.12 (s, 1H)
dinitropyridine[1]
2-(Isobutylthio)-3,5- 9.55 (d, J = 2 Hz, 1H), 9.10 (d,

- - DMSO-de
dinitropyridine[1] J=2Hz, 1H)
3,5-Dinitro-2-

o DMSO-ds 9.26 (s, 2H)
phenoxypyridine[1]
) o o 9.17 (d, J = 1.05 Hz, 1H), 9.10

2-Amino-3,5-dinitropyridine[3] de-acetone

(d, J = 1.05 Hz, 1H)

Note: The assignments for the protons on the pyridine ring are provided. Signals for the

substituent groups are omitted for clarity.

*C NMR Data

The 3C NMR spectrum of 3,5-dinitropyridine is expected to display three distinct signals for
the C2/C6, C3/C5, and C4 carbons. The carbons bearing the nitro groups (C3 and C5) will be
significantly deshielded. The chemical shifts for the carbons in several 2-substituted 3,5-

dinitropyridine derivatives are presented in Table 2.

Table 2: 13C NMR Spectroscopic Data for 3,5-Dinitropyridine Derivatives
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Compound Solvent Chemical Shift (8) in ppm
1-Propyl-3,5-dinitropyridinium
_ CDsCN 1455, 144.2,128.1
triflate[2]
2-(Phenylthio)-3,5- 162.7, 147.8, 140.9, 140.2,
o o DMSO-ds
dinitropyridine[1] 129.5
2-(Cyclohexylthio)-3,5-
o o DMSO-ds Not Reported
dinitropyridine[1]
2-[(2-Furylmethyl)thio]-3,5- 161.7,149.3, 147.7, 142.9,
o o DMSO-ds
dinitropyridine[1] 140.6, 140.5, 129.5
2-(Isobutylthio)-3,5- 163.1, 147.6, 140.8, 140.0,
o o DMSO-ds
dinitropyridine[1] 129.3
3,5-Dinitro-2- 157.7, 152.0, 147.8, 139.6,
o DMSO-ds
phenoxypyridine[1] 131.8
155.95 (C2), 151.64 (C6),
2-Amino-3,5-dinitropyridine[3] de-acetone 134.11 (C5), 131.60 (C4),

125.66 (C3)

Note: The assignments for the carbons of the pyridine ring are provided where available.
Signals for the substituent groups are omitted for clarity.

Infrared (IR) Spectroscopy

Experimental IR spectra for 3,5-dinitropyridine are not commonly reported. However, the
compound has been characterized by IR spectroscopy in cryogenic argon matrices after
generation via flash vacuum pyrolysis.[4] The characteristic vibrational frequencies for
nitroaromatic compounds include strong absorptions for the symmetric and asymmetric
stretching of the nitro group (NO2z). For 2-amino-3,5-dinitropyridine, these bands are observed
at 1580 cm~* and 1330 cm~1.[3] Computational studies on 2-hydroxy-3,5-dinitropyridine have
also been performed to predict its vibrational frequencies.[5]

Table 3: Characteristic IR Absorption Frequencies for 3,5-Dinitropyridine Derivatives
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. Characteristic Absorption
Compound Sample Preparation
Bands (cm™?)

3410, 3290, 3150, 3080 (N-H
and C-H stretching), 1660 (N-H
bending), 1580 (asymmetric

2-Amino-3,5-dinitropyridine[3] KBr disk NOz2 stretching), 1500, 1420
(aromatic C=C and C=N
stretching), 1330 (symmetric
NOz2 stretching), 1270

3500, 3380, 3360, 3250 (N-H
stretching), 1650, 1600 (N-H
bending), 1540 (asymmetric
KBr disk NO:2 stretching), 1480
(aromatic C=C and C=N
stretching), 1260, 1220

(symmetric NO:z stretching)

3,5-Dinitro-2,4,6-

triaminopyridine[3]

Mass Spectrometry (MS)

Electron impact mass spectrometry of 3,5-dinitropyridine is expected to show a prominent
molecular ion peak. Fragmentation would likely involve the loss of nitro groups (NOz) and other
characteristic cleavages of the pyridine ring.

Table 4: Mass Spectrometry Data for 3,5-Dinitropyridine

lonization Method m/z (relative intensity) Assignment

Electron Impact (from

169 Molecular lon [M]*
PubChem)[6]
123 [M - NO2]*+
Not specified Third highest peak

Experimental Protocols
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Detailed experimental protocols for obtaining the spectroscopic data are crucial for
reproducibility and comparison.

NMR Spectroscopy

Sample Preparation: A small amount of the compound (typically 5-20 mg for *H NMR and 20-
100 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDCls, DMSO-ds, CD3CN) in a
standard 5 mm NMR tube.[7] The choice of solvent is critical and should dissolve the
compound without reacting with it.

Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific
frequency (e.g., 400 MHz for *H).[7] For a typical *H NMR experiment, a pulse-acquire
sequence is used. For 13C NMR, a proton-decoupled pulse sequence is commonly employed to
simplify the spectrum and enhance the signal-to-noise ratio.[8] Key parameters such as the
number of scans, relaxation delay, and pulse width are optimized to obtain a high-quality
spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Solid): For solid samples, the KBr pellet method is a standard technique.
A small amount of the finely ground sample (1-2 mg) is mixed with dry potassium bromide (100-
200 mg). The mixture is then pressed under high pressure to form a transparent pellet.[9]
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is
placed directly onto the ATR crystal.[10]

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background
spectrum of the empty sample holder or the clean ATR crystal is first collected and
automatically subtracted from the sample spectrum.[11] The spectrum is typically recorded in
the mid-infrared range (4000-400 cm™1).

Mass Spectrometry

Sample Introduction and lonization: For volatile compounds like 3,5-dinitropyridine, the
sample can be introduced via a gas chromatograph (GC) or a direct insertion probe into the ion
source of the mass spectrometer.[12] Electron Impact (El) is a common ionization method
where the sample molecules are bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.[13]
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Mass Analysis and Detection: The resulting ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector
then records the abundance of each ion, generating the mass spectrum.[14]

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a compound like 3,5-dinitropyridine
is depicted in the following diagram.

Sample Preparation

Synthesis & Purification
of 3,5-Dinitropyridine

Spectroscopic Analysis

NMR Spectroscopy

(H, 13C) IR Spectroscopy Mass Spectrometry

l Data Inte-pretation

Structure Elucidation & Confirmation

Click to download full resolution via product page

General workflow for the spectroscopic analysis of 3,5-dinitropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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